molecular formula C13H13F2NO3S2 B2505613 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351630-84-6

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2505613
CAS No.: 1351630-84-6
M. Wt: 333.37
InChI Key: YCTSLXCSSOODDR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzenesulfonamide precursor. Common synthetic routes include:

    Nucleophilic substitution reactions:

    Hydroxyalkylation: This step introduces the hydroxypropyl group to the compound, often using reagents like epoxides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO₄ (Potassium permanganate)

    Reducing agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)

    Nucleophiles for substitution: Alkoxides, amines

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, often forming hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the thiophene and hydroxypropyl groups, making it less versatile in applications.

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide: Lacks the fluorine substituents, which may affect its reactivity and biological activity.

Uniqueness

2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the combination of fluorine atoms, a thiophene ring, and a hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c1-13(17,11-6-3-7-20-11)8-16-21(18,19)12-9(14)4-2-5-10(12)15/h2-7,16-17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSLXCSSOODDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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